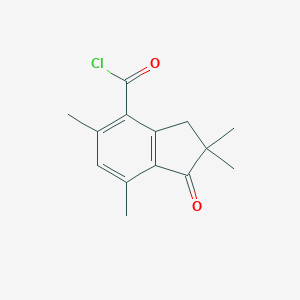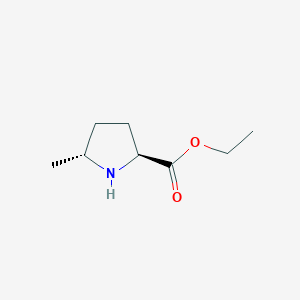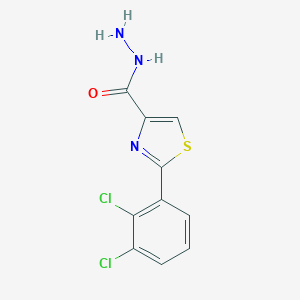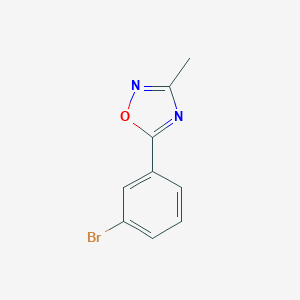
Fmoc-Hyp(Bom)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Hyp(Bom)-OH is a compound used in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .
Synthesis Analysis
Fmoc-Hyp(Bom)-OH is synthesized using solid-phase peptide synthesis (SPPS). This method involves the use of resin, the ninhydrin test, protecting groups, coupling reagents for peptide bond formation, and the cleavage process . The SPPS method is beneficial as it allows for the separation of intermediate peptides from soluble reagents and solvents simply by filtration and washing .
Molecular Structure Analysis
The molecular formula of Fmoc-Hyp(Bom)-OH is C28H33N3O8 . The InChI code is 1S/C28H33N3O8/c1-28(2,3)39-26(35)30-13-12-29-25(34)38-17-14-23(24(32)33)31(15-17)27(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,29,34)(H,30,35)(H,32,33)/t17-,23+/m1/s1 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Fmoc-Hyp(Bom)-OH are part of the SPPS method. This involves the successive coupling of N α-protected amino acids to a growing peptide chain which is immobilized on a solid support .
Physical And Chemical Properties Analysis
Fmoc-Hyp(Bom)-OH has a molecular weight of 539.59 . Its density is 1.35±0.1 g/cm3, and it has a boiling point of 749.0±60.0 °C at 760 mmHg .
科学研究应用
Solid-Phase Peptide Synthesis (SPPS)
“Fmoc-Hyp(Bom)-OH” is used in Solid-Phase Peptide Synthesis (SPPS), a method of choice for the synthesis of peptides for research and production purposes . SPPS has several positive features from a green chemistry perspective, but it is hampered by high solvent consumption for washings after each of the two main steps, namely deprotection and coupling .
In Situ Fmoc Removal
In situ Fmoc removal is a sustainable approach in SPPS where “Fmoc-Hyp(Bom)-OH” plays a crucial role . Once the coupling is completed, piperidine or 4-methylpiperidine is added up to a concentration of 20% to the coupling cocktail, which contains an excess of Fmoc-aa-OxymaPure (active ester) and Fmoc-peptide resin .
Greening SPPS
“Fmoc-Hyp(Bom)-OH” is involved in the greening of SPPS, a method that brings about a saving of 75% of the solvent . This strategy makes SPPS more sustainable and environmentally friendly .
Mechanistic Aspects of SPPS
The compound is used to study the mechanistic aspects of SPPS . For instance, it helps understand the use of resin, the ninhydrin test, some of the protecting groups, coupling reagents for peptide bond formation, and the cleavage process .
Biological Studies
“Fmoc-Hyp(Bom)-OH” is used in the synthesis of peptides for various biological studies such as cell signaling, development of epitope-specific antibodies, cell-biology, and biomarkers for diseases .
Drug Development
Peptides synthesized using “Fmoc-Hyp(Bom)-OH” are important for the development of new drugs . They have several biological activities such as antimicrobial, antithrombotic, opioid, antioxidant, and more .
作用机制
Target of Action
Fmoc-Hyp(Bom)-OH is primarily used in the field of peptide synthesis . The main target of this compound is the peptide chain that is being synthesized . It interacts with the peptide chain by attaching to the C-terminal amino acid residue of the target peptide via its carboxyl group .
Mode of Action
The mode of action of Fmoc-Hyp(Bom)-OH involves its interaction with the peptide chain during the process of solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for the α-amino group during the initial resin loading . Once the coupling is completed, an organic base such as piperidine or 4-methylpiperidine is added to remove the Fmoc group . This allows the next amino acid in the sequence to be added .
Biochemical Pathways
The key biochemical pathway involved in the action of Fmoc-Hyp(Bom)-OH is the solid-phase peptide synthesis (SPPS) . This process involves the sequential addition of amino acids to a growing peptide chain . The Fmoc group protects the α-amino group of the amino acid during the coupling process, and is removed afterwards to allow the next amino acid to be added .
Pharmacokinetics
The efficiency of its use in peptide synthesis can be influenced by factors such as the concentration of the organic base used for fmoc deprotection, and the conditions under which the synthesis is carried out .
Result of Action
The result of the action of Fmoc-Hyp(Bom)-OH is the successful addition of an amino acid to the growing peptide chain during SPPS . This contributes to the synthesis of the desired peptide sequence .
Action Environment
The action of Fmoc-Hyp(Bom)-OH is influenced by the environment in which the peptide synthesis takes place . Factors such as the solvent used, the temperature, and the pH can all impact the efficiency of the synthesis process . Additionally, the stability of Fmoc-Hyp(Bom)-OH can be affected by these environmental conditions .
安全和危害
Fmoc-Hyp(Bom)-OH is classified under GHS07. It has hazard statements H302-H315-H319-H335, and precautionary statements P261-P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
未来方向
属性
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O8/c1-28(2,3)39-26(35)30-13-12-29-25(34)38-17-14-23(24(32)33)31(15-17)27(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,29,34)(H,30,35)(H,32,33)/t17-,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVAFJSUWCTINJ-HXOBKFHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCNC(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187223-15-0 |
Source


|
| Record name | 4[[[[2-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]ETHYL]AMINO]CARBONYL]OXY]-, 1-(9H-FLUOREN-9-YLMETHYL) ESTER (2S,4R)- 1,2-PYRROLIDINEDICARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione](/img/structure/B66374.png)

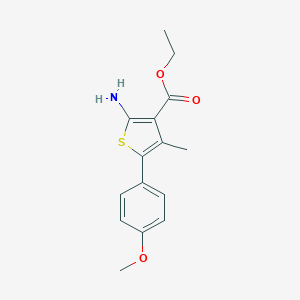
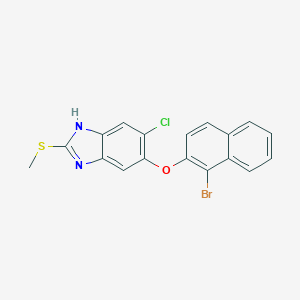
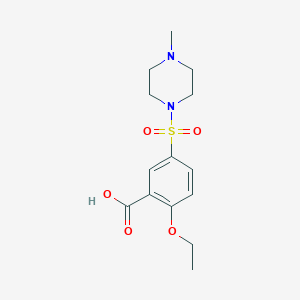
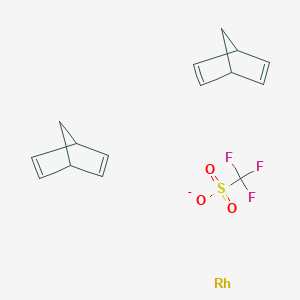

![ethyl 4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate](/img/structure/B66392.png)
